molecular formula C13H12O3S B577698 5-Methoxy-3-(4-methylthiophenyl)benzoic acid CAS No. 1262006-31-4

5-Methoxy-3-(4-methylthiophenyl)benzoic acid

Cat. No.: B577698
CAS No.: 1262006-31-4
M. Wt: 248.296
InChI Key: JGADRBXIHXWGAP-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O3S and a molecular weight of 274.34 g/mol It is characterized by the presence of a methoxy group at the 5-position and a 4-methylthiophenyl group at the 3-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 4-methylthiophenol.

    Formation of Intermediate: The 5-methoxybenzoic acid is first converted to an intermediate, such as 5-methoxybenzoyl chloride, using reagents like thionyl chloride (SOCl2).

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylthiophenol in the presence of a base, such as triethylamine (TEA), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-Methoxy-3-(4-methylthiophenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-(4-chlorophenyl)benzoic acid
  • 5-Methoxy-3-(4-fluorophenyl)benzoic acid
  • 5-Methoxy-3-(4-nitrophenyl)benzoic acid

Uniqueness

5-Methoxy-3-(4-methylthiophenyl)benzoic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-5-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-13-8-11(7-12(9-13)15(16)17)10-3-5-14(19-2)6-4-10/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEYBXZLLPOOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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